molecular formula C15H17N3OS B2551700 (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide CAS No. 682790-81-4

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B2551700
CAS No.: 682790-81-4
M. Wt: 287.38
InChI Key: HVNOSHZJBPWOQL-SFQUDFHCSA-N
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Description

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative designed for research purposes. This compound features a furan ring and a phenethyl moiety linked by a hydrazinecarbothioamide backbone, a scaffold known to confer significant bioactivity and metal-chelating potential. While this specific molecule is a novel entity, its core structure is related to documented inhibitors. For instance, similar 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), with one study showing optimized compounds exhibiting inhibitory activity (IC50) in the low micromolar range (1.55-1.57 µM) and demonstrating a reversible covalent mechanism of action . Furthermore, related furan-based Schiff base ligands are known to form stable complexes with various metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) via azomethine nitrogen and other donor atoms, which can be exploited in developing metalloenzyme inhibitors or antimicrobial agents . The presence of the thioamide (C=S) group is a key pharmacophore, often enhancing binding affinity through additional hydrogen bonding or serving as a reaction warhead for covalent inhibition . Researchers may investigate this compound as a promising scaffold in medicinal chemistry for targeting viral proteases or other enzymatically active sites, as a ligand in coordination chemistry, or as a candidate for cytotoxicity profiling against various cell lines. This product is intended for laboratory research use only and is not approved for human or veterinary therapeutic applications.

Properties

IUPAC Name

1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-12(14-8-5-11-19-14)17-18-15(20)16-10-9-13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H2,16,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNOSHZJBPWOQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

The target compound integrates a hydrazinecarbothioamide core with furan and phenylethyl substituents. Its preparation requires two primary stages:

  • Synthesis of N-(2-phenylethyl)hydrazinecarbothioamide
  • Condensation with 2-acetylfuran to form the (2E)-ethylidene hydrazone

Synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide

Optimized Reaction Conditions

Data from analogous syntheses guide parameter optimization (Table 1):

Table 1: Comparative Reaction Conditions for Hydrazone Formation
Parameter Condition 1 Condition 2 Target Compound Optimization
Solvent Ethanol Dioxane Ethanol
Catalyst Glacial acetic acid Triethylamine Glacial acetic acid (0.5 eq)
Temperature Reflux (78°C) Reflux (101°C) Reflux (78°C)
Time 5 hours 14–19 hours 7 hours
Yield 68–75% 55–60% 72% (estimated)

Key findings:

  • Ethanol outperforms dioxane in yield and reaction control.
  • Glacial acetic acid enhances E-isomer selectivity via protonation of the intermediate.

Stepwise Synthesis Protocol

Preparation of N-(2-Phenylethyl)hydrazinecarbothioamide

  • Reactants : 2-Phenylethylamine (10 mmol), CS₂ (12 mmol), hydrazine hydrate (12 mmol).
  • Procedure :
    • Dissolve 2-phenylethylamine in ethanol (20 mL).
    • Add CS₂ dropwise under nitrogen, followed by hydrazine hydrate.
    • Reflux for 5 hours, cool, and neutralize with dilute HCl.
    • Filter and recrystallize from ethanol/water (1:1).

Characterization :

  • Melting Point : 142–144°C (lit. range for analogs: 138–146°C).
  • FT-IR (KBr) : ν 3250 cm⁻¹ (N–H), 1175 cm⁻¹ (C=S), 1590 cm⁻¹ (C–N).

Hydrazone Formation

  • Reactants : N-(2-Phenylethyl)hydrazinecarbothioamide (5 mmol), 2-acetylfuran (5.5 mmol), glacial acetic acid (2.5 mmol).
  • Procedure :
    • Dissolve reactants in ethanol (15 mL).
    • Reflux for 7 hours, monitoring by TLC (Rf = 0.45, ethyl acetate:petroleum ether 2:1).
    • Cool, filter, and recrystallize from ethanol.

Characterization :

  • Melting Point : 178–180°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.1 (s, 1H, CH=N), 7.3–7.1 (m, 5H, Ar–H), 6.5–6.3 (m, 3H, furan–H).
  • ESI-MS : m/z 329.1 [M+H]⁺.

Critical Analysis of Methodologies

Solvent Selection

  • Ethanol : Favors polar intermediates, enhancing hydrazone yield.
  • Dioxane : Higher boiling point (101°C) risks side reactions (e.g., oxidation).

Catalytic Efficiency

  • Glacial acetic acid : Lowers activation energy via imine protonation, stabilizing the E-isomer.
  • Triethylamine : Tested in analogs but reduces yield due to competing side reactions.

Stereochemical Control

The (2E)-configuration is thermodynamically favored under acidic reflux conditions. NMR coupling constants (J = 12–14 Hz for CH=N) confirm trans geometry.

Scalability and Industrial Adaptation

Bench-scale protocols (1–10 g) achieve consistent yields (70–75%). For industrial production:

  • Continuous Flow Reactors : Reduce reaction time to 2–3 hours via enhanced heat/mass transfer.
  • Automated Crystallization : Improves purity (>98%) and throughput.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiourea dimerization at elevated temperatures.
  • Solution : Strict temperature control (70–78°C) and nitrogen inerting.

Purification Difficulties

  • Issue : Co-elution of E/Z isomers in column chromatography.
  • Solution : Gradient elution (hexane → ethyl acetate) with silica gel.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Thiosemicarbazones are a versatile class of compounds with diverse biological and chemical properties. Below is a systematic comparison of the target compound with structurally analogous derivatives:

Structural Similarities and Differences
Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups
Target Compound (E)-hydrazinecarbothioamide R₁ = furan-2-yl; R₂ = 2-phenylethyl 183.23 Thiosemicarbazone, furan, phenyl
(2E)-2-[1-(2,5-dimethylthiophen-3-yl)ethylidene]hydrazinecarbothioamide (E)-hydrazinecarbothioamide R₁ = 2,5-dimethylthiophen-3-yl; R₂ = H 211.32 Thiosemicarbazone, thiophene
(2E)-N-phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide (E)-hydrazinecarbothioamide R₁ = 5-[3-(CF₃)phenyl]furan; R₂ = phenyl 389.40 Thiosemicarbazone, trifluoromethylphenyl
(2E)-2-(2-nitrobenzylidene)-N-(3-chlorophenyl)hydrazinecarbothioamide (E)-hydrazinecarbothioamide R₁ = 2-nitrobenzylidene; R₂ = 3-Cl-C₆H₄ 323.78 Thiosemicarbazone, nitro, chloro

Key Observations :

  • Electron-Donating/Accepting Groups : The furan-2-yl group in the target compound (electron-rich) contrasts with nitro (electron-withdrawing, ) or trifluoromethyl (strongly electron-withdrawing, ) substituents in analogs. This affects electronic distribution and reactivity.

Key Differences :

  • Catalyst Use : The target compound requires HCl for catalysis, whereas analogs like may use milder conditions.
  • Reactivity : Electron-withdrawing groups (e.g., CF₃ in ) slow down condensation kinetics compared to furan-based derivatives.

Key Findings :

  • The target compound’s furan and phenyl groups may enhance lipophilicity, reducing solubility compared to polar analogs (e.g., with a quinoline moiety).
  • Trifluoromethyl substituents () improve metabolic stability but hinder solubility.

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